molecular formula C16H13F3N4O B2981458 ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2062349-26-0

((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2981458
CAS No.: 2062349-26-0
M. Wt: 334.302
InChI Key: NYGIMUWSSHARLC-UHFFFAOYSA-N
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Description

The compound ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a structurally complex molecule featuring a bicyclic epiminocyclohepta[d]pyrimidine core fused with a methanone-linked 6-(trifluoromethyl)pyridine substituent. The trifluoromethylpyridine moiety is notable for its electron-withdrawing properties, which may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O/c17-16(18,19)14-4-1-9(6-21-14)15(24)23-10-2-3-13(23)11-7-20-8-22-12(11)5-10/h1,4,6-8,10,13H,2-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGIMUWSSHARLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs are derived from modifications to its core bicyclic system or the substituent on the methanone group. Key comparisons include:

Substituent Variations on the Methanone Group

(5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone Structural Difference: Replaces the trifluoromethylpyridine with a 4-(thiazol-2-yloxy)phenyl group. Implications: The thiazole-oxyphenyl substituent introduces a sulfur-containing heterocycle, which may alter electronic properties and hydrogen-bonding capacity compared to the trifluoromethylpyridine. Thiazole groups are often associated with improved solubility but may reduce metabolic stability relative to trifluoromethyl groups .

rel-(5R,8S)-N-(3-methylphenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide Structural Difference: Substitutes the methanone group with a carboxamide linked to a 3-methylphenyl moiety.

1-[rel-(5R,8S)-2-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl]-2-(3-methoxyphenyl)ethan-1-one Structural Difference: Features a 4-fluorophenyl group on the pyrimidine core and a 3-methoxyphenyl ethanone substituent. Implications: Fluorine’s electronegativity may enhance binding to aromatic pockets in targets, while the methoxy group could improve solubility but introduce metabolic liabilities via O-demethylation .

Core Structure Variations

Chromeno[2,3-d]pyrimidine Derivatives (e.g., 8a, 8b, 8c in ) Structural Difference: Replace the epiminocyclohepta[d]pyrimidine core with a chromeno-pyrimidine system. Implications: The chromeno-pyrimidine core lacks the epimino bridge, reducing conformational rigidity.

Pyrido-Thieno-Pyrimido-Triazepinone (Compound 30 in ) Structural Difference: A tricyclic system with a thieno-triazepinone scaffold. Implications: The expanded ring system increases molecular complexity and may target allosteric binding sites. However, the absence of a trifluoromethyl group could limit metabolic stability .

Hypothetical Comparative Data Table

Compound Class Core Structure Substituent Molecular Weight (g/mol) Key Properties (Inferred)
Target Compound Epiminocyclohepta[d]pyrimidine 6-(trifluoromethyl)pyridin-3-yl ~370–400 (estimated) High metabolic stability, rigid binding
Thiazole-Oxyphenyl Analog Epiminocyclohepta[d]pyrimidine 4-(thiazol-2-yloxy)phenyl ~360–390 (estimated) Moderate solubility, sulfur interactions
Carboxamide Analog Epiminocyclohepta[d]pyrimidine N-(3-methylphenyl)carboxamide 370.45 Enhanced hydrogen bonding, steric bulk
Chromeno-Pyrimidine Chromeno[2,3-d]pyrimidine Chlorophenyl, hydrazinyl ~400–450 (estimated) DNA-targeted activity, moderate stability

Key Observations

  • Trifluoromethylpyridine Advantage : The trifluoromethyl group in the target compound likely offers superior metabolic resistance and electron-withdrawing effects compared to thiazole or carboxamide substituents, which may translate to longer half-lives in vivo .
  • Core Rigidity: The epiminocyclohepta[d]pyrimidine core’s stereochemical rigidity may confer better target selectivity than flexible chromeno-pyrimidine or triazepinone systems .
  • Trade-offs : While fluorinated and trifluoromethyl groups enhance stability, they may increase lipophilicity, necessitating formulation optimization to maintain solubility .

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